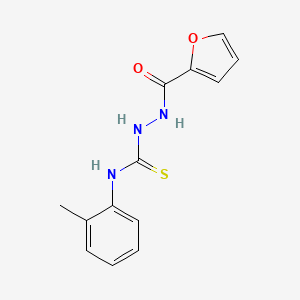
2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide, also known as FMA-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMA-1 is a thiosemicarbazone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has been shown to exhibit cytotoxic effects against cancer cells, anti-inflammatory effects, and anti-viral effects. 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide in lab experiments is its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. However, one limitation of using 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future studies could focus on optimizing the synthesis of 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide to improve its solubility and bioavailability. Additionally, further studies could investigate the potential therapeutic applications of 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide, including its anti-cancer, anti-inflammatory, and anti-viral properties. Furthermore, studies could investigate the potential use of 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic effects.
Synthesemethoden
2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 2-acetylfuran and N-(2-methylphenyl)hydrazinecarbothioamide in the presence of an acid catalyst. Another method involves the reaction of 2-furoic acid and N-(2-methylphenyl)hydrazinecarbothioamide in the presence of thionyl chloride. The synthesis of 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has also been achieved using microwave-assisted synthesis and ultrasound-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. In vitro studies have shown that 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide exhibits cytotoxic effects against various cancer cell lines, including breast, liver, and lung cancer cells. 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(2-furoyl)-N-(2-methylphenyl)hydrazinecarbothioamide has been shown to exhibit anti-viral effects against the Zika virus.
Eigenschaften
IUPAC Name |
1-(furan-2-carbonylamino)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-9-5-2-3-6-10(9)14-13(19)16-15-12(17)11-7-4-8-18-11/h2-8H,1H3,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKNUWJJOANKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

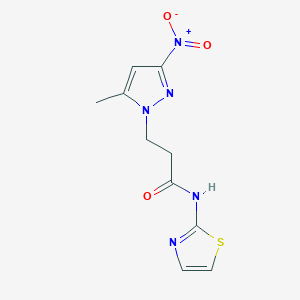

![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B5747961.png)
![7-methyl-5-phenyl-2-(1-piperidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5747965.png)
![2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5747970.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)
![6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)
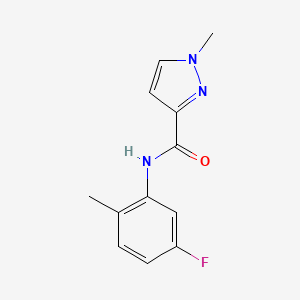

![N-[(cyclohexylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5748010.png)
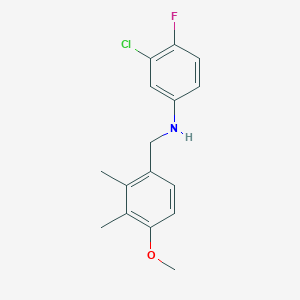
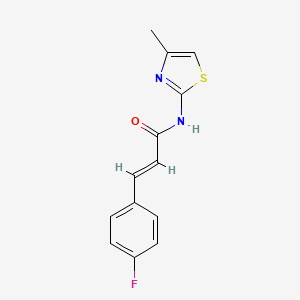
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)